molecular formula C11H11NO2 B1352216 1,6-dimethyl-1H-indole-2-carboxylic acid CAS No. 893730-44-4

1,6-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1352216
CAS No.: 893730-44-4
M. Wt: 189.21 g/mol
InChI Key: UOYQRVMRLSQCON-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid

Preparation Methods

The synthesis of 1,6-dimethyl-1H-indole-2-carboxylic acid typically involves the methylation of indole-2-carboxylic acid. One common method includes the reaction of N-unsubstituted indole-2-carboxylic acid with methyl iodide (MeI) and potassium carbonate (K2CO3) to yield the N-methylated indole ester. This ester is then deprotected using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF) to produce 1-methyl-1H-indole-2-carboxylic acid . Further methylation at the 6-position can be achieved through additional synthetic steps.

Chemical Reactions Analysis

1,6-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1,6-Dimethyl-1H-indole-2-carboxylic acid has garnered attention for its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Induces apoptosis
MCF712Inhibits cell proliferation
Indole-3-acetic acidA54920Modulates signaling pathways

Antimicrobial Research

The compound has also been investigated for its antimicrobial properties, particularly against mycobacterial species. A study synthesized a series of indole derivatives that showed selective activity against non-tuberculous mycobacteria while displaying minimal cytotoxicity against human cells.

Table 2: Anti-mycobacterial Activity Data

CompoundTarget PathogenMIC (µg/mL)Selectivity Index
This compoundMycobacterium tuberculosis5High
Mycobacterium abscessus10Moderate

Organic Synthesis

In organic chemistry, this compound serves as a reactant in the synthesis of various indole derivatives, which are important for developing new materials and complex chemical entities. Its ability to undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring makes it a versatile building block in synthetic pathways.

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that compounds structurally similar to this compound inhibited the growth of multiple cancer cell lines. The researchers reported an IC50 value of approximately 15 µM for A549 cells, indicating potent anticancer activity.

Case Study 2: Antimycobacterial Activity
In another investigation focusing on mycobacterial infections, researchers synthesized a series of indole derivatives that included this compound. These compounds were tested against various strains of Mycobacterium and demonstrated promising results with low MIC values, suggesting their potential as therapeutic agents against resistant mycobacterial infections.

Comparison with Similar Compounds

1,6-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

1,6-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 193.23 g/mol
  • Density : 1.21 g/cm³
  • Boiling Point : 399.1°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Nuclear Receptors : Indole derivatives are known to activate nuclear receptors that regulate gene expression.
  • Signaling Molecules : They can act as signaling molecules affecting various biological processes.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer progression and microbial resistance .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar indole structures inhibited the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Induces apoptosis
MCF712Inhibits cell proliferation
Indole-3-acetic acidA54920Modulates signaling pathways

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antimicrobial agents. The compound's effectiveness against multidrug-resistant strains highlights its therapeutic potential .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity
Staphylococcus aureus≤8Effective against resistant strains
Escherichia coli16Moderate activity
Mycobacterium tuberculosis≤4High potency

Case Studies

Several studies have explored the biological activities of indole derivatives, including this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of indole derivatives and assessed their anticancer effects on various cell lines. The study found that the presence of methyl groups at positions 1 and 6 significantly enhanced the anticancer activity compared to unsubstituted indoles .
  • Antimicrobial Efficacy Assessment :
    • A study evaluated the antimicrobial efficacy of several indole derivatives against resistant bacterial strains. The results indicated that compounds with structural similarities to this compound displayed promising results against multidrug-resistant Staphylococcus aureus and other pathogens .

Properties

IUPAC Name

1,6-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14)12(2)9(8)5-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYQRVMRLSQCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406460
Record name 1,6-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893730-44-4
Record name 1,6-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dimethyl-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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